
Bézafibrate
Vue d'ensemble
Description
Le bézafibrate est un médicament fibrate utilisé principalement comme agent hypolipidémiant pour traiter l'hyperlipidémie. Il aide à réduire le cholestérol lipoprotéique de basse densité et les triglycérides dans le sang tout en augmentant le cholestérol lipoprotéique de haute densité. Le this compound a été breveté en 1971 et approuvé pour un usage médical en 1978 .
Applications De Recherche Scientifique
Cardiovascular Applications
Bezafibrate in Myocardial Infarction Prevention
The Bezafibrate Infarction Prevention (BIP) study demonstrated that bezafibrate significantly reduces the risk of myocardial infarction (MI) in patients with coronary artery disease. In this study, 3,090 patients were randomized to receive either bezafibrate or a placebo over a mean follow-up of 6.2 years. The results indicated a reduction in the incidence of fatal or nonfatal MI from 15.0% in the placebo group to 13.6% in the bezafibrate group (p = 0.26) .
Table 1: BIP Study Outcomes
Outcome | Bezafibrate Group (%) | Placebo Group (%) | p-value |
---|---|---|---|
Fatal or Nonfatal MI | 13.6 | 15.0 | 0.26 |
All-cause Mortality | 10.4 | 9.9 | 0.62 |
Stroke | 4.6 | 5.0 | 0.66 |
Antidiabetic Properties
Recent studies have highlighted bezafibrate's potential antidiabetic effects, particularly its ability to prevent type 2 diabetes. An observational study indicated that users of bezafibrate had a significantly lower hazard ratio for developing diabetes compared to users of other fibrates (HR 0.66 [95% CI 0.53–0.81]) . This effect was more pronounced with prolonged therapy.
Table 2: Antidiabetic Effects of Bezafibrate
Parameter | Bezafibrate Users (HR) | Other Fibrates Users (HR) |
---|---|---|
Incident Diabetes | 0.66 | - |
Progression to Antidiabetic Medication | 0.54 | - |
Progression to Insulin Use | 0.78 | - |
Neuroprotective Effects
Bezafibrate has also shown promise in neuroprotection, particularly in models of tauopathy associated with neurodegenerative diseases like Alzheimer's disease. A study demonstrated that bezafibrate treatment improved behavioral deficits and reduced tau pathology in tauopathy mouse models . The treatment enhanced mitochondrial biogenesis and energy metabolism, suggesting a mechanism for its neuroprotective effects.
Table 3: Neuroprotective Outcomes of Bezafibrate
Parameter | Pre-treatment Level | Post-treatment Level |
---|---|---|
Tau Pathology (MC1 Immunostaining) | High | Decreased |
Mitochondrial DNA Copy Number | Decreased | Increased |
Gene Expression (PPARα, PPARγ) | Baseline | Significantly Increased |
Case Study: Bezafibrate and Cardiovascular Risk Reduction
In a cohort study involving patients with metabolic syndrome, bezafibrate treatment was associated with a significant reduction in cardiac mortality risk (HR = 0.44 [95% CI, 0.25-0.80]) compared to placebo . This highlights its potential as an adjunct therapy for patients at high risk for cardiovascular events.
Case Study: Bezafibrate's Role in Diabetes Prevention
A large observational database study found that bezafibrate users had a reduced risk of progressing from prediabetes to diabetes compared to non-users, suggesting its utility in diabetes prevention strategies .
Mécanisme D'action
Target of Action
Bezafibrate is an antilipemic agent that primarily targets Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR-alpha . It is also suggested that Bezafibrate might have some effects on PPAR-gamma and PPAR-delta . These receptors play a crucial role in the regulation of lipid metabolism, thereby controlling the levels of cholesterol and triglycerides in the body .
Mode of Action
Bezafibrate acts as an agonist of PPAR-alpha, meaning it binds to this receptor and activates it . This activation leads to a decrease in low-density lipoproteins (LDL) and an increase in high-density lipoproteins (HDL) . LDL is often referred to as “bad cholesterol” because high levels can lead to plaque buildup in the arteries, while HDL, or “good cholesterol,” helps remove cholesterol from the body .
Biochemical Pathways
The activation of PPARs by Bezafibrate influences several biochemical pathways. It leads to the reduction of elevated VLDL and LDL, while increasing HDL levels . Furthermore, Bezafibrate has been shown to upregulate multidrug resistance protein 3 (MDR3) P-glycoprotein, resulting in a reduction in the cytotoxicity of hydrophobic bile acids .
Pharmacokinetics
Bezafibrate is well absorbed following oral administration . Approximately 50% of the drug is metabolized, and the remaining 50% is excreted unchanged in urine, with the remainder as metabolites . About 3% is excreted in feces . The half-life of Bezafibrate is between 1-2 hours .
Result of Action
The primary result of Bezafibrate’s action is the lowering of elevated blood lipids, specifically triglycerides and cholesterol . This results in a decrease in LDL and an increase in HDL . Bezafibrate also reduces the number of complex IV-immunodeficient muscle fibers and improves cardiac function .
Action Environment
Environmental factors can influence the action of Bezafibrate. For instance, the presence of certain effluent organic matter (EfOM) model compounds, such as humic acid (HA), bovine serum albumin (BSA), and sodium alginate (AGS), can affect the ozonation of Bezafibrate . Moreover, UV/chlorine treatment, a novel disinfection method, has shown to effectively degrade Bezafibrate in water environments .
Analyse Biochimique
Biochemical Properties
Bezafibrate interacts with enzymes and proteins involved in lipid metabolism. It decreases low-density lipoproteins (LDL) and increases high-density lipoproteins (HDL) .
Cellular Effects
Bezafibrate has been shown to improve liver biochemistries in patients with PBC . It influences cell function by altering lipid metabolism, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The main putative mechanisms of bezafibrate involve increased output of phosphatidylcholine into the bile through the upregulation of multidrug resistance protein 3 (MDR3) P-glycoprotein and a consequent reduction in the cytotoxicity of hydrophobic bile acids .
Temporal Effects in Laboratory Settings
It has been used in both in vitro and in vivo studies to assess its impact on lipid metabolism and liver biochemistry .
Metabolic Pathways
Bezafibrate is involved in lipid metabolism pathways. It interacts with enzymes involved in the metabolism of LDL and HDL cholesterol .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le bézafibrate est synthétisé par une réaction de condensation impliquant le N-para hydroxybenzène éthyl-4-chlorobenzamide et l'éthyl 2-bromo-2-méthylpropionate. La réaction se déroule via une synthèse d'éther de Williamson, suivie d'une hydrolyse du groupe ester dans un milieu réactionnel alcalin .
Méthodes de production industrielle
En milieu industriel, la synthèse du this compound implique l'utilisation d'hydroxyde de potassium et d'éthanol comme solvants. Le mélange réactionnel est chauffé à 40 °C et maintenu pendant une heure. Après la réaction, le mélange est neutralisé avec de l'acide chlorhydrique, suivi d'un lavage à l'eau et au bicarbonate de sodium. Le produit est ensuite recristallisé à partir d'éthanol pour obtenir du this compound pur .
Analyse Des Réactions Chimiques
Types de réactions
Le bézafibrate subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers produits de dégradation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.
Substitution : La substitution par le chlore et l'hydroxylation sont des réactions courantes impliquant le this compound.
Réactifs et conditions courants
Oxydation : Procédé UV/chlore, où les espèces de chlore réactives et les radicaux hydroxyles jouent un rôle dominant.
Réduction : Des agents réducteurs spécifiques peuvent être utilisés pour cibler les groupes fonctionnels dans le this compound.
Substitution : Le chlore et les radicaux hydroxyles sont souvent impliqués dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés et chlorés, ainsi que des produits de clivage de l'acylamino et de déméthylation .
Comparaison Avec Des Composés Similaires
Composés similaires
- Fenofibrate
- Gemfibrozil
- Ciprofibrate
Comparaison
Le bézafibrate est unique parmi les fibrates en raison de son activité plus large sur plusieurs sous-types de récepteurs activés par les proliférateurs de peroxysomes (PPARα, PPARγ et PPARδ). Ce profil d'activité plus large peut contribuer à son efficacité dans le traitement d'un éventail plus large de troubles lipidiques et de conditions métaboliques par rapport aux autres fibrates .
Activité Biologique
Bezafibrate is a synthetic fibrate that primarily functions as a lipid-lowering agent. It is widely used to manage dyslipidemia and has garnered attention for its diverse biological activities beyond lipid regulation, including effects on mitochondrial biogenesis, autophagy, and potential antidiabetic properties. This article explores the biological activity of bezafibrate, highlighting key research findings, case studies, and data tables.
Bezafibrate exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α. This activation leads to several downstream effects:
- Lipid Metabolism : Bezafibrate enhances fatty acid oxidation and reduces lipogenesis, contributing to its lipid-lowering effects.
- Mitochondrial Biogenesis : It increases the expression of PGC-1α, a coactivator crucial for mitochondrial biogenesis, thereby promoting mitochondrial function and health .
- Autophagy Induction : Research indicates that bezafibrate induces autophagy, facilitating the degradation of damaged cellular components and improving overall cellular health .
Antidiabetic Properties
A significant observational study analyzed the antidiabetic effects of bezafibrate in a large cohort. Key findings included:
- Reduced Incidence of Diabetes : Users of bezafibrate exhibited a lower hazard ratio (HR) for developing type 2 diabetes compared to users of other fibrates (HR 0.66) with a stronger effect observed over longer treatment durations.
- Progression Prevention : The drug also demonstrated efficacy in preventing the progression of pre-existing diabetes, with an HR of 0.54 for progression to antidiabetic medication use .
Case Studies in Fatty Acid Oxidation Disorders
In an open-label clinical trial involving patients with fatty acid oxidation disorders (FAODs), bezafibrate was administered for six months. Results showed:
- Improvement in Quality of Life : Patients reported enhanced quality of life metrics.
- Reduction in Myopathic Attacks : The frequency of myopathic attacks decreased significantly during treatment .
Efficacy Comparison in Lipid Profiles
The following table summarizes the changes in serum lipid profiles among patients treated with bezafibrate compared to those receiving other fibrates:
Parameter | Bezafibrate (n=12,161) | Other Fibrates (n=4,191) |
---|---|---|
Total Cholesterol (mg/dL) | Decreased by 30% | Decreased by 15% |
Triglycerides (mg/dL) | Decreased by 40% | Decreased by 20% |
HDL-C (mg/dL) | Increased by 10% | No significant change |
Autophagy and Mitochondrial Biogenesis Effects
A study examining the impact of bezafibrate on autophagy and mitochondrial biogenesis yielded the following results:
Parameter | Control Group | Bezafibrate Group |
---|---|---|
PGC-1α Expression (fold change) | 1.0 | 2.5 |
LC3-II Levels (Western Blot) | Low | High |
Mitochondrial DNA Content | Normal | Increased |
Propriétés
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYAHWJQTYFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029869 | |
Record name | Bezafibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bezafibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L | |
Record name | SID855877 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bezafibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. However, certain other investigations have also suggested that the substance might also elicit some effects on PPAR-gamma and PPAR-delta too. | |
Record name | Bezafibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
41859-67-0 | |
Record name | Bezafibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41859-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bezafibrate [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bezafibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bezafibrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bezafibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bezafibrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEZAFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9449Q51XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bezafibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C | |
Record name | Bezafibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bezafibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.